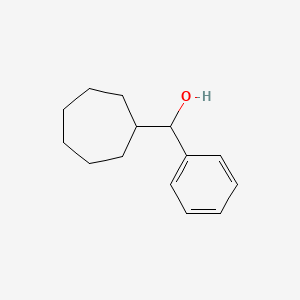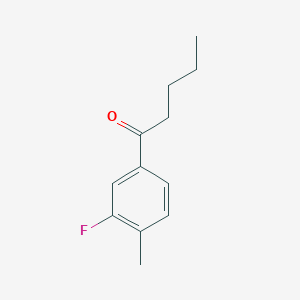![molecular formula C14H14FNO B7871623 (3-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7871623.png)
(3-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the biphenyl structure, along with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the fluorine and methoxy groups. The final step involves the introduction of the methanamine group. Key reactions used in the synthesis include:
Electrophilic Aromatic Substitution: Introduction of the fluorine atom.
Nucleophilic Substitution: Introduction of the methoxy group.
Reductive Amination: Introduction of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The methanamine group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the methoxy group can modulate its electronic properties. The methanamine group allows for potential interactions with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-yl)methanamine
- (3-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)methanamine
- (3-Fluoro-3’-methoxy-[1,1’-biphenyl]-2-yl)methanamine
Uniqueness
(3-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-yl)methanamine is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
[2-fluoro-4-(3-methoxyphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-16)14(15)8-11/h2-8H,9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPAEVDVFWJTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(3-aminophenyl)methyl]-3-methoxypropanamide](/img/structure/B7871588.png)





![(3-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7871627.png)
![1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7871633.png)
